molecular formula C16H11F3N2O4S B319694 methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate

methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate

Cat. No.: B319694
M. Wt: 384.3 g/mol
InChI Key: NTQXHQHEFXTASD-UHFFFAOYSA-N
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Description

methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with methyl 2-furoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or THF under inert atmosphere.

    Substitution: Amines, thiols; in polar aprotic solvents like DMF or DMSO, often with heating.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethyl group with the nucleophile .

Scientific Research Applications

methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets, leading to modulation of biological pathways and exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Another compound with a trifluoromethyl group, used in similar applications in pharmaceuticals and agrochemicals.

    4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinethiol: A precursor in the synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate, sharing similar structural features.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a furan ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H11F3N2O4S

Molecular Weight

384.3 g/mol

IUPAC Name

methyl 5-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C16H11F3N2O4S/c1-23-14(22)12-5-4-9(25-12)8-26-15-20-10(11-3-2-6-24-11)7-13(21-15)16(17,18)19/h2-7H,8H2,1H3

InChI Key

NTQXHQHEFXTASD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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